Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide
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Overview
Description
Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;iodide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves several steps. The synthetic route typically starts with the preparation of the benzhydryl core, followed by the introduction of the thiazole and pyridinium moieties. The final step involves the iodide salt formation. Reaction conditions often include the use of anhydrous solvents, inert atmospheres, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium and thiazole rings, using reagents like alkyl halides or amines.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Scientific Research Applications
Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridinium moieties play a crucial role in these interactions, often involving hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar compounds include other benzhydryl derivatives and thiazole-containing molecules. Compared to these, Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Diphenylmethane derivatives
- Thiazole-based compounds
- Pyridinium salts
Properties
Molecular Formula |
C37H31IN4O4S3 |
---|---|
Molecular Weight |
818.8 g/mol |
IUPAC Name |
benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide |
InChI |
InChI=1S/C37H30N4O4S3.HI/c1-40-19-17-25(18-20-40)28-22-47-37(38-28)48-29-23-46-35-31(39-30(42)21-24-11-5-2-6-12-24)34(43)41(35)32(29)36(44)45-33(26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20,22,31,33,35H,21,23H2,1H3;1H |
InChI Key |
UWZQMHWQQFTDMH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CSC(=N2)SC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CC=C5)SC3)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7.[I-] |
Origin of Product |
United States |
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